1-(2-Chloropyrimidin-4-yl)azepane
Übersicht
Beschreibung
1-(2-Chloropyrimidin-4-yl)azepane is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the second position and an azepane ring at the fourth position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloropyrimidin-4-yl)azepane typically involves the reaction of 2-chloropyrimidine with azepane under specific conditions. One common synthetic route includes:
Step 1: Reacting 2-chloropyrimidine with a suitable base to form an intermediate.
Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes .
Analyse Chemischer Reaktionen
1-(2-Chloropyrimidin-4-yl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using specific reagents to form different derivatives.
Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and various acids and bases are commonly used in these reactions.
Major Products: Depending on the reaction conditions, products may include substituted pyrimidines, reduced or oxidized derivatives, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropyrimidin-4-yl)azepane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 1-(2-Chloropyrimidin-4-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloropyrimidin-4-yl)azepane can be compared with other similar compounds, such as:
- 2-Chloro-4-(perhydroazepin-1-yl)pyrimidine
- 1-(2-Chloropyrimidin-4-yl)piperidine
- 1-(2-Chloropyrimidin-4-yl)morpholine
These compounds share structural similarities but differ in their ring systems and substituents, leading to variations in their chemical properties and applications
Biologische Aktivität
1-(2-Chloropyrimidin-4-yl)azepane, a compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol, has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.
This compound is synthesized through the reaction of 2-chloropyrimidine with azepane, typically involving a base to form an intermediate followed by controlled conditions to yield the final product. This compound features a chloropyrimidine moiety that enhances its reactivity and interaction with biological targets .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate these targets' activities, leading to various biological responses. For instance, it has been shown to inhibit certain kinases involved in cell proliferation and survival pathways .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For example, derivatives of chloropyrimidine have demonstrated significant antibacterial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies indicate that it can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to target specific kinases involved in cancer progression makes it a candidate for further development in cancer therapy .
Case Studies
Future Research Directions
The promising biological activities of this compound warrant further investigation. Future studies should focus on:
- In vivo Studies : To assess the pharmacokinetics and toxicity profiles.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
- Formulation Development : To enhance bioavailability and therapeutic efficacy.
Eigenschaften
IUPAC Name |
1-(2-chloropyrimidin-4-yl)azepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-10-12-6-5-9(13-10)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYMMSKOKOREMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569619 | |
Record name | 1-(2-Chloropyrimidin-4-yl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141924-04-1 | |
Record name | 1-(2-Chloropyrimidin-4-yl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.